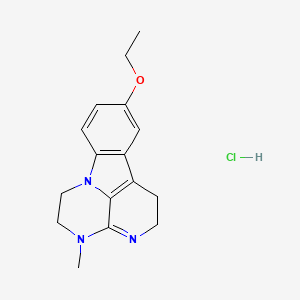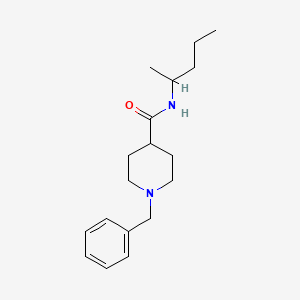![molecular formula C24H30ClN3O2 B4435026 1-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B4435026.png)
1-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine
説明
1-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine, commonly known as CPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPP is a member of the piperazine family of compounds and is structurally related to other psychoactive substances such as mCPP and TFMPP.
科学的研究の応用
CPP has been studied extensively for its potential applications in scientific research. One of the primary uses of CPP is as a tool for investigating the function of the serotonin 5-HT1A receptor. CPP has been shown to bind to this receptor with high affinity and has been used in a variety of studies to investigate the role of this receptor in various physiological processes.
作用機序
The mechanism of action of CPP is complex and not fully understood. It is believed that CPP acts as a partial agonist at the serotonin 5-HT1A receptor, meaning that it partially activates the receptor but does not fully activate it. This partial activation can lead to a variety of downstream effects, including changes in neurotransmitter release and receptor signaling.
Biochemical and Physiological Effects:
CPP has been shown to have a variety of biochemical and physiological effects. In animal models, CPP has been shown to increase the release of dopamine and norepinephrine in certain brain regions. Additionally, CPP has been shown to increase the activity of certain signaling pathways, including the ERK/MAPK pathway, in neuronal cells.
実験室実験の利点と制限
One of the primary advantages of using CPP in lab experiments is its high affinity for the serotonin 5-HT1A receptor. This allows researchers to investigate the function of this receptor with a high degree of specificity. However, one limitation of using CPP is that it can be difficult to interpret the results of experiments due to its complex mechanism of action.
将来の方向性
There are many potential future directions for research on CPP. One area of interest is the development of new compounds that are structurally related to CPP but have improved pharmacological properties. Additionally, there is ongoing research into the role of the serotonin 5-HT1A receptor in a variety of pathological conditions, including anxiety and depression, and CPP may be a useful tool for investigating these conditions. Finally, there is interest in using CPP as a starting point for the development of new drugs with therapeutic potential.
特性
IUPAC Name |
[1-[(2-chlorophenyl)methyl]piperidin-4-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN3O2/c1-30-22-8-6-21(7-9-22)27-14-16-28(17-15-27)24(29)19-10-12-26(13-11-19)18-20-4-2-3-5-23(20)25/h2-9,19H,10-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYAUXPVALPILK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorophenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4434949.png)
![N-{1-methyl-2-[2-(4-methyl-1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B4434952.png)
![1,6,7-trimethyl-8-[3-(1-piperidinyl)propyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4434957.png)

![9-(4-isopropylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4434978.png)

![N-allyl-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4434984.png)
![1-[(3-chloro-11-oxo-11H-pyrido[2,1-b]quinazolin-8-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4434999.png)
![3-(4-methoxyphenyl)-2-methyl-5-{[(4-methyl-2-pyrimidinyl)thio]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4435007.png)
![3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide](/img/structure/B4435014.png)


![N-methyl-N-phenyl-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4435029.png)
![1-[(dimethylamino)sulfonyl]-N-(2,5-dimethylphenyl)-4-piperidinecarboxamide](/img/structure/B4435037.png)